![molecular formula C9H5F3N2O2 B1361263 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 6866-57-5](/img/structure/B1361263.png)
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely used in pharmaceutical industry for drug discovery . The introduction of a fluorine atom into heterocyclic compounds can significantly increase their biological activity .
Synthesis Analysis
The Schiemann reaction is a common method for the synthesis of fluoroimidazoles . This reaction is widely used in the synthesis of fluorine-containing aromatic compounds .Molecular Structure Analysis
As the most electronegative element, fluorine polarizes the C−F bond which enhances the bond strength and decreases bond length .Chemical Reactions Analysis
The chloride was transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
Fluoroalkyl-derivatized imidazolium-based ionic liquids are becoming increasingly important in the material science area. They have relative thermal stability and potential use as green solvents .Wissenschaftliche Forschungsanwendungen
Antioxidant and Antimicrobial Activities
Compounds related to 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds have shown significant activity against various pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The antioxidant activity of these compounds was also noteworthy, indicating potential applications in the field of pharmacology and therapeutics (Bassyouni et al., 2012).
Structural Analysis and Interactions
Studies have been conducted on the structural aspects of related compounds, revealing insights into molecular interactions like hydrogen bonding and π–π interactions. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in material science and molecular engineering (Stibrany & Potenza, 2013).
Anti-Cancer Potential
Research has been done on derivatives of 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid for their anti-cancer properties, particularly against breast cancer. These studies have identified compounds with significant antiproliferative effects, suggesting potential for development into cancer therapeutics (Karthikeyan et al., 2017).
Lipase Inhibition and Antioxidant Activities
Compounds containing the 2-(trifluoromethyl)-1H-benzo[d]imidazole moiety have been synthesized and evaluated for lipase inhibition and antioxidant activities, indicating their potential in the development of treatments for diseases related to lipid metabolism and oxidative stress (Menteşe et al., 2013).
Catalytic Applications in Water Oxidation
Research has shown the application of compounds derived from 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid in catalyzing water oxidation. This highlights their potential use in energy conversion and storage technologies (Lu et al., 2016).
Zukünftige Richtungen
The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . The present methodology gave several advantages such as an eco-friendly method, easy work-up, good selectivity, high yields and quick recovery of catalyst .
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-1H-benzimidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-5-3-1-2-4(7(15)16)6(5)14-8/h1-3H,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGKNIWVMZCKJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349580 |
Source


|
| Record name | 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid | |
CAS RN |
6866-57-5 |
Source


|
| Record name | 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




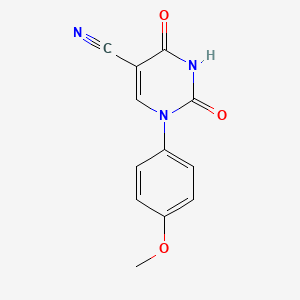
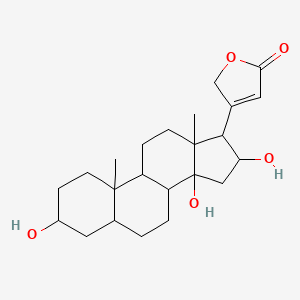
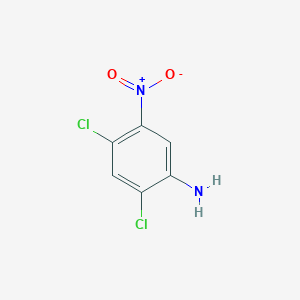


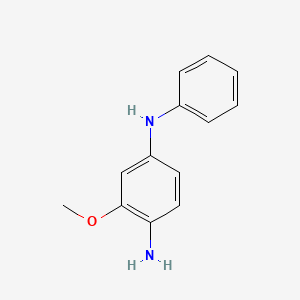
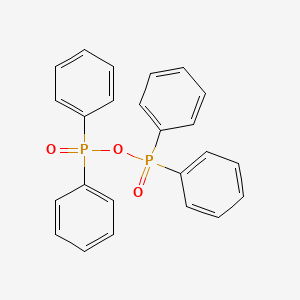

![6-Chloro-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1361201.png)
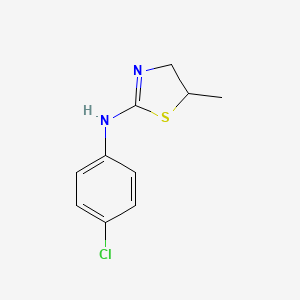
![2-(3-Nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B1361207.png)